molecular formula C16H22N4O3 B3983784 N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline

N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline

Cat. No. B3983784
M. Wt: 318.37 g/mol
InChI Key: AWAQNRKDZWLJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline, also known as CPP-115, is a novel compound that has been found to have potential therapeutic benefits. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. CPP-115 has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability.

Mechanism of Action

N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. This compound has also been found to increase the levels of the inhibitory neurotransmitter glycine, which can further reduce neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to increase the levels of GABA and glycine in the brain. These effects can help to reduce neuronal excitability and prevent seizures. This compound has also been found to have potential as a treatment for addiction, as it can reduce the reinforcing effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline is that it is a potent inhibitor of GABA transaminase, which makes it an effective tool for studying the role of GABA in the brain. However, one limitation of this compound is that it is not very selective, and can also inhibit other enzymes that are involved in the metabolism of neurotransmitters.

Future Directions

There are a number of future directions for research on N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline. One area of interest is the potential use of this compound as a treatment for addiction. Another area of interest is the development of more selective inhibitors of GABA transaminase, which could have fewer side effects than this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and how these effects can be harnessed for therapeutic purposes.

Scientific Research Applications

N-cyclopropyl-2-nitro-5-(4-propionyl-1-piperazinyl)aniline has been found to have potential therapeutic benefits in a number of neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. This compound has also been found to have potential as a treatment for addiction, as it can reduce the reinforcing effects of drugs of abuse.

properties

IUPAC Name

1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-2-16(21)19-9-7-18(8-10-19)13-5-6-15(20(22)23)14(11-13)17-12-3-4-12/h5-6,11-12,17H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAQNRKDZWLJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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